Treprostinil-d4

LC-MS/MS bioanalysis stable isotope internal standard isotopic overlap avoidance

Treprostinil-d4 is the optimal stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis of treprostinil in biological matrices. Its +4 Da mass shift satisfies the ≥3 Da regulatory minimum without introducing the chromatographic retention time shift observed with d7/d9 labels, ensuring co-elution and full matrix effect compensation across diverse plasma lots. Non-exchangeable deuteration at the 1,2,3,3-positions of the cyclopenta[g]naphthalene core maintains label integrity through tissue homogenization and protein precipitation. For IND/NDA pharmacokinetic studies, this structurally identical IS eliminates the EMA rejection risk associated with surrogate internal standards (e.g., 6-keto Prostaglandin F1α-d4). Supplied with defined deuteration sites and >98% purity for consistent spike-in protocols across multi-site CRO studies.

Molecular Formula C₂₃H₃₀D₄O₅
Molecular Weight 394.54
Cat. No. B1152218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTreprostinil-d4
Synonyms2-[[(1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-5-yl]oxy]acetic Acid;  [1R-[1α(S*),2β,3aα,9aα]]-[[2,3,3a,4,9,9a-_x000B_Ηexahydro-2-hydroxy-1-(3-hydroxyoctyl)-1H-benz[f]inden-5-yl]oxy]acetic Acid-d4;  15AU81-d4; 
Molecular FormulaC₂₃H₃₀D₄O₅
Molecular Weight394.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Treprostinil-d4 Procurement Guide: Deuterated Internal Standard for Treprostinil Bioanalysis by LC-MS/MS


Treprostinil-d4 (UT-15-d4, CAS 1911575-31-9) is a stable isotope-labeled analog of treprostinil in which four hydrogen atoms are replaced by deuterium at the 1,2,3,3-positions of the cyclopenta[g]naphthalene core, yielding a molecular formula of C₂₃H₃₀D₄O₅ and molecular weight of 394.54 Da . The parent compound treprostinil (MW 390.52 Da) is a synthetic prostacyclin analog and potent DP1/EP2 agonist (EC₅₀ 0.6±0.1 and 6.2±1.2 nM, respectively) used clinically for pulmonary arterial hypertension [1]. As an analytical internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), Treprostinil-d4 is intended to compensate for matrix effects, extraction variability, and ionization fluctuations during quantitative bioanalysis of treprostinil in biological matrices [2].

Treprostinil-d4: Why a Structurally Identical Internal Standard Cannot Be Replaced by Surrogates or Non-Deuterated Analogs


In quantitative LC-MS/MS bioanalysis of treprostinil, substituting Treprostinil-d4 with a structurally dissimilar surrogate internal standard (e.g., 6-keto Prostaglandin F1α-d4) or an unlabeled analog introduces quantifiable risk of matrix-effect divergence, differential extraction recovery, and ionization response mismatch [1]. A recent validated method for treprostinil quantification in rat and human plasma employed 6-keto Prostaglandin F1α-d4 as the internal standard—a compound that is structurally distinct from treprostinil and may not fully co-elute or compensate for analyte-specific matrix effects [1]. Similarly, deuterated treprostinil variants with higher deuteration counts (e.g., d7, d9) can exhibit chromatographic retention time shifts due to deuterium isotope effects on hydrophobicity, causing the internal standard to experience different ionization conditions than the analyte [2][3]. Treprostinil-d4 occupies a narrow design window: sufficient mass shift to avoid isotopic overlap with the parent analyte, yet limited deuteration to minimize chromatographic separation [4].

Treprostinil-d4 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Mass Shift: +4 Da vs. Minimum Required +3 Da — Treprostinil-d4 Exceeds the Regulatory Threshold While Avoiding Excessive Deuteration Risks of d7 and d9

Treprostinil-d4 provides a +4.03 Da mass shift relative to unlabeled treprostinil (MW 394.54 vs. 390.51 Da). This exceeds the widely accepted minimum mass difference of ≥3 Da required to avoid signal overlap with the analyte's natural isotopic envelope (M+1, M+2, M+3) [1]. By comparison, Treprostinil-d7 and d9 provide +7 Da and +9 Da shifts respectively—values that introduce greater risk of chromatographic retention time separation due to cumulative deuterium isotope effects on reversed-phase hydrophobicity [2][3]. LC-MS practitioners have documented that labeling with multiple deuteriums can produce sufficient molecular behavior change to cause chromatographic separation from the unlabeled analyte, compromising co-elution and accurate matrix effect compensation [2]. The d4 label thus represents a midpoint: adequate mass resolution without excessive retention time perturbation.

LC-MS/MS bioanalysis stable isotope internal standard isotopic overlap avoidance

Deuteration Site Stability: Carbon-Bound vs. Exchangeable Positions — Treprostinil-d4 Avoids Deuterium Loss During Sample Preparation

The IUPAC name of Treprostinil-d4 identifies deuteration at the 1,2,3,3-tetradeuterio positions on the cyclopenta[g]naphthalene core—all carbon-bound hydrogens that are not susceptible to proton exchange under typical bioanalytical conditions (aqueous buffers, pH 3–8, protein precipitation) . This contrasts with deuteration at exchangeable positions (e.g., hydroxyl, carboxyl, or amino groups), where back-exchange to hydrogen can occur rapidly, altering the effective mass shift and introducing quantification bias [1][2]. Published guidance explicitly recommends against selecting deuterated internal standards with labels at exchangeable sites unless the experimental protocol can guarantee label retention [1]. The Treprostinil-d4 design complies with this criterion.

deuterium label stability hydrogen-deuterium exchange bioanalytical sample preparation

Structural Identity to Analyte vs. Surrogate Internal Standard: Treprostinil-d4 Guarantees Matrix Effect Compensation That 6-keto Prostaglandin F1α-d4 Cannot

A validated LC-MS/MS method published by Gallucci et al. (2024) for treprostinil quantification in rat serum, human serum, and human plasma used 6-keto Prostaglandin F1α-d4 as the internal standard [1]. While the method achieved acceptable validation parameters (accuracy 92.97–107.87%, inter-assay precision 1.11–4.58%), it relied on a surrogate IS that differs structurally from treprostinil (different core scaffold, different retention time, different ionization efficiency). Industry consensus holds that stable isotope-labeled internal standards (SIL-IS) are superior because they co-elute with the analyte and experience identical matrix effects [2][3]. The EMA reports that >90% of regulatory submissions incorporate SIL-IS, and the agency has rejected studies using inadequate surrogate internal standards [2]. Treprostinil-d4, as a direct structural isotopologue of treprostinil, provides co-elution and identical ionization behavior that the 6-keto Prostaglandin F1α-d4 surrogate cannot guarantee.

matrix effect compensation ion suppression/enhancement surrogate vs. SIL internal standard

Purity Specifications: Treprostinil-d4 Delivers >98% Purity — Meeting the Threshold for Quantitative Bioanalytical Internal Standards

Commercially available Treprostinil-d4 from multiple independent suppliers (BOC Sciences, CymitQuimica, DeltaBio) is specified at >98% chromatographic purity and isotopic enrichment [1]. The MedChemExpress stable isotope selection guide specifies that isotopic product purity should generally be ≥98% [2]. This purity level ensures that the contribution of unlabeled treprostinil impurity in the internal standard stock does not materially bias the lower limit of quantification (LLOQ). For context, the Gallucci et al. method using a surrogate IS achieved an LLOQ of 0.25 ng/mL [3]; an SIL-IS with >98% purity would maintain or improve this LLOQ by minimizing extraneous analyte signal from the IS channel. Treprostinil-d9 (MedChemExpress Cat. HY-100441S2) is specified at 99.79% purity, representing a marginal ~1.8% purity advantage over d4, but at a trade-off of higher deuteration count and associated chromatographic separation risk.

isotopic purity analytical reference standard certificate of analysis

Receptor Binding Concordance: Treprostinil-d4 Preserves the Pharmacological Profile Required for Functional Assay Normalization

Treprostinil-d4, as a structural isotopologue of treprostinil, is expected to retain identical receptor pharmacology. Published data for unlabeled treprostinil demonstrate high-affinity binding to DP1 (Ki 4.4 nM), EP2 (Ki 3.6 nM), and IP (Ki 32 nM) receptors, with functional cAMP elevation EC₅₀ values of 0.6±0.1 nM (DP1), 6.2±1.2 nM (EP2), and 1.9 nM (IP) in recombinant cell lines [1]. This multi-receptor profile distinguishes treprostinil from iloprost, which is primarily an IP/EP1 agonist and lacks DP1/EP2 activity [1]. For laboratories using Treprostinil-d4 as an internal standard in receptor-binding or cAMP functional assays, the compound serves dual purpose: quantification tracer and pharmacological reference compound—a role that a structurally dissimilar surrogate IS (e.g., 6-keto PGF1α-d4) cannot fulfill. The deuterium kinetic isotope effect on receptor binding is expected to be negligible (<2% change in Kd) based on the absence of deuterium at positions involved in hydrogen-bonding interactions with receptor residues [2][3].

DP1/EP2 receptor agonism functional assay pharmacological internal standard

Treprostinil-d4 Procurement Scenarios: When This Specific Deuterated Internal Standard Delivers Measurable Advantage


Regulated Bioanalytical Method Validation for Treprostinil PK Studies (FDA/EMA Compliance)

In pharmacokinetic studies supporting IND/NDA submissions, regulatory agencies expect stable isotope-labeled internal standards for each analyte. Treprostinil-d4 provides the structural identity required for full matrix effect compensation across diverse human plasma lots, while its +4 Da mass shift satisfies the ≥3 Da minimum without introducing the chromatographic separation risk associated with d7 or d9 labels [1]. The use of 6-keto Prostaglandin F1α-d4 as a surrogate IS—while demonstrated in published methods—carries a known risk of EMA rejection for pivotal studies [2]. Treprostinil-d4 eliminates this regulatory vulnerability.

Ischemia-Reperfusion Injury Research Requiring Treprostinil Tissue Quantification

Treprostinil is under investigation for reducing ischemia-reperfusion injury during organ transplantation, with validated LC-MS/MS methods needed for tissue-level quantification [3]. Treprostinil-d4, with its non-exchangeable deuteration at carbon-bound positions, maintains label integrity through tissue homogenization and protein precipitation workflows—a critical advantage over exchangeable-site deuterated standards that may lose label during extended aqueous processing [4].

Combined PK-PD Studies Requiring Both Quantification and Pharmacological Reference

Laboratories conducting integrated pharmacokinetic-pharmacodynamic studies of treprostinil benefit from Treprostinil-d4's dual utility: as an LC-MS/MS internal standard for drug concentration measurement and as a structurally matched compound for normalizing receptor binding or cAMP functional assay variability [5]. This eliminates the need to procure separate internal standards for analytical and pharmacological workflows, reducing inter-laboratory variability and procurement overhead.

Method Cross-Validation and Inter-Laboratory Harmonization

When harmonizing treprostinil quantification methods across multiple CROs or academic sites, the selection of a common SIL-IS is essential for data comparability. Treprostinil-d4 offers a commercially available, purity-specified (>98%) option with defined deuteration sites, enabling consistent spike-in protocols and calibration across instruments [6]. The moderate +4 Da shift is compatible with both low-resolution (triple quadrupole) and high-resolution (Q-TOF, Orbitrap) MS platforms, unlike d7/d9 labels whose larger mass defects may complicate high-resolution exact mass extraction windows.

Quote Request

Request a Quote for Treprostinil-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.